molecular formula C8H15BrO2 B13873541 Ethyl 2-bromo-3-methylpentanoate

Ethyl 2-bromo-3-methylpentanoate

Cat. No.: B13873541
M. Wt: 223.11 g/mol
InChI Key: GORLTPVIBQVFMB-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-methylpentanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, specifically an ethyl ester of 2-bromo-3-methylpentanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-3-methylpentanoate can be synthesized through the esterification of 2-bromo-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-3-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-3-methylpentanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-3-methylpentanoate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to various products depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-bromo-3-methylpentanoate is unique due to its specific combination of a bromine atom and an ethyl ester group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these properties are desired .

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

ethyl 2-bromo-3-methylpentanoate

InChI

InChI=1S/C8H15BrO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5H2,1-3H3

InChI Key

GORLTPVIBQVFMB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)OCC)Br

Origin of Product

United States

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